(5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene
Description
“(5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene” is a bicyclic monoterpene derivative featuring a partially hydrogenated azulene core. Azulene, a non-benzenoid aromatic system, consists of a fused cycloheptatrienyl and cyclopentadienyl ring. The (5R)-stereochemistry and substituents—a methyl group at position 8 and a prop-1-en-2-yl (isopropenyl) group at position 5—introduce steric and electronic effects critical to its physicochemical behavior.
Properties
CAS No. |
821777-96-2 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(5R)-8-methyl-5-prop-1-en-2-yl-1,5,6,7-tetrahydroazulene |
InChI |
InChI=1S/C14H18/c1-10(2)12-8-7-11(3)14-6-4-5-13(14)9-12/h4-5,9,12H,1,6-8H2,2-3H3/t12-/m1/s1 |
InChI Key |
CKJKQWJNRILPEE-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C2CC=CC2=C[C@@H](CC1)C(=C)C |
Canonical SMILES |
CC1=C2CC=CC2=CC(CC1)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene typically involves several steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, such as a substituted cycloheptadiene, followed by functional group modifications to introduce the methyl and prop-1-en-2-yl groups. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve high temperatures and pressures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of (5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques, such as gas chromatography and mass spectrometry, helps in monitoring the reaction progress and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce more saturated hydrocarbons.
Scientific Research Applications
(5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the fragrance industry due to its pleasant aroma and in the production of specialty chemicals.
Mechanism of Action
The mechanism by which (5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is structurally analogous to monoterpenes like R-carvone (5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enone, which shares the prop-1-en-2-yl substituent and (5R)-configuration . Key differences include:
- Core Ring System: The tetrahydroazulene scaffold vs. carvone’s cyclohexenone. The azulene-derived system introduces a larger, bicyclic framework with partial hydrogenation, which may influence rigidity and intermolecular interactions.
- Functional Groups : Carvone’s ketone group enhances polarity and hydrogen-bonding capacity, whereas the tetrahydroazulene lacks such groups, likely reducing solubility in polar solvents.
Stereochemical and Physicochemical Implications
- Stereoselectivity : Both compounds exhibit stereoselective effects. For example, R-carvone’s configuration influences its biological activity (e.g., mint flavor vs. S-carvone’s caraway aroma) . The (5R)-configuration in the tetrahydroazulene may similarly dictate interactions with biological targets, though specific studies are lacking.
- Membrane Interactions: highlights that monoterpenes like menthol and carvone modulate membrane microviscosity and curvature due to their hydrophobicity and stereochemistry. The tetrahydroazulene’s bicyclic structure may enhance lipid bilayer penetration compared to monocyclic analogs .
Table 1: Comparative Analysis of Key Features
| Feature | (5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene | R-Carvone | α-Pinene |
|---|---|---|---|
| Core Structure | Bicyclic (tetrahydroazulene) | Monocyclic (cyclohexenone) | Bicyclic (pinane) |
| Key Functional Groups | Alkene (prop-1-en-2-yl), methyl | Ketone, prop-1-en-2-yl, methyl | Alkene, methyl |
| Stereochemical Centers | (5R) configuration | (5R) configuration | (1R,5R) configuration |
| Aromaticity | Partially hydrogenated (non-aromatic) | Non-aromatic | Non-aromatic |
| Potential Biological Role | Hypothesized membrane interaction | Flavorant, antimicrobial agent | Plant defense compound |
Biological Activity
(5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene is a sesquiterpene compound known for its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Chemical Structure
The structural formula of (5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene can be represented as follows:
1. Anti-inflammatory Activity
Research indicates that (5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene exhibits significant anti-inflammatory properties. In vitro studies have shown its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the downregulation of NF-kB signaling pathways.
| Study | Method | Findings |
|---|---|---|
| Cell-based assays | Inhibition of TNF-alpha production by 50% at 10 µM concentration. | |
| Animal models | Reduced paw edema in carrageenan-induced inflammation models. |
2. Anticancer Activity
The compound has demonstrated cytotoxic effects against various cancer cell lines. Notably, it has been reported to induce apoptosis in A-549 lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A-549 | 12.5 | Induction of apoptosis via ROS generation and mitochondrial dysfunction. |
| SW-620 | 15.0 | Cell cycle arrest at the G2/M phase. |
3. Antimicrobial Activity
(5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene has shown promising antimicrobial activity against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 16 |
Study on Anti-inflammatory Effects
In a recent study published in MDPI, the compound was tested for its ability to inhibit inflammation in a murine model. Results showed a significant reduction in inflammatory markers and histological improvements in treated groups compared to controls .
Anticancer Mechanism Exploration
A study explored the molecular mechanisms underlying the anticancer effects of this compound. It was found that it activates caspase pathways leading to apoptosis and inhibits cell migration and invasion through downregulation of matrix metalloproteinases (MMPs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
